Butyrospermol
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Overview
Description
Butyrospermol is a natural organic compound belonging to the triterpenoid class. It is primarily found in the oil of shea butter and other plant sources such as the fruit of the Chinese mangrove Xylocarpus granatum . The compound has a molecular formula of C30H50O and is known for its various biological activities, including anti-inflammatory and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyrospermol can be synthesized through the extraction and purification from natural sources. The typical method involves the following steps:
Extraction: The plant material, such as shea butter or Xylocarpus granatum fruit, is crushed and ground.
Solvent Extraction: The ground material is then subjected to solvent extraction using solvents like hexane or chloroform.
Purification: The extract is purified through techniques such as silica column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment to extract the compound from plant materials.
Purification: Employing large-scale chromatography and crystallization techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Butyrospermol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Butyrospermol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoids and studying their chemical properties.
Biology: this compound is studied for its role in plant biology and its effects on plant growth and development.
Medicine: The compound has shown potential in anti-inflammatory and antitumor treatments.
Mechanism of Action
The mechanism of action of butyrospermol involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antitumor Activity: The compound induces apoptosis in cancer cells and inhibits their proliferation by targeting specific signaling pathways.
Chemopreventive Properties: This compound modulates various cellular pathways to prevent the initiation and progression of cancer.
Comparison with Similar Compounds
Butyrospermol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Lupeol: Another triterpenoid with anti-inflammatory and anticancer properties.
β-Amyrin: Known for its anti-inflammatory and analgesic effects.
Cycloartenol: A precursor in the biosynthesis of sterols and triterpenoids.
This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCPNLDOZNSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | 3beta-Tirucalla-7,24-dien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95.5 - 97 °C |
Source
|
Record name | 3beta-Tirucalla-7,24-dien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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